4-Methyl-1,3-oxazole-5-carbonitrile

Physicochemical Properties Lipophilicity ADME

4-Methyl-1,3-oxazole-5-carbonitrile (CAS: 1003-52-7, molecular formula: C5H4N2O, molecular weight: 108.10) is a disubstituted oxazole heterocycle featuring a cyano group at the 5-position and a methyl group at the 4-position. As a 4,5-disubstituted oxazole, it belongs to a class of compounds characterized by an aromatic five-membered ring containing one oxygen and one nitrogen atom.

Molecular Formula C5H4N2O
Molecular Weight 108.1 g/mol
CAS No. 1003-52-7
Cat. No. B089439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-oxazole-5-carbonitrile
CAS1003-52-7
Molecular FormulaC5H4N2O
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C#N
InChIInChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3
InChIKeyJZSLPQXOLZCAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,3-oxazole-5-carbonitrile (CAS 1003-52-7): A Key Building Block in Heterocyclic Chemistry and Vitamin B6 Synthesis


4-Methyl-1,3-oxazole-5-carbonitrile (CAS: 1003-52-7, molecular formula: C5H4N2O, molecular weight: 108.10) is a disubstituted oxazole heterocycle featuring a cyano group at the 5-position and a methyl group at the 4-position . As a 4,5-disubstituted oxazole, it belongs to a class of compounds characterized by an aromatic five-membered ring containing one oxygen and one nitrogen atom [1]. The compound is most prominently recognized as a valuable intermediate in the industrial synthesis of pyridoxine (Vitamin B6), a role that distinguishes it from other simple oxazole carbonitriles [2].

Why 4-Methyl-1,3-oxazole-5-carbonitrile Cannot Be Replaced by Generic Oxazole Carbonitriles in Key Applications


Simple substitution with other oxazole carbonitriles is not feasible due to the specific and quantifiable impact of the 4-methyl substitution pattern on both physicochemical properties and synthetic utility. As demonstrated by comparative data, the presence and position of the methyl group directly influence key parameters such as lipophilicity (LogP) and boiling point [1]. Furthermore, the compound's established, patent-protected role as a critical intermediate in the industrial-scale synthesis of Vitamin B6 is uniquely tied to its 4-methyl-5-cyano substitution pattern, a functionality that generic analogs like unsubstituted oxazole-5-carbonitrile (CAS 68776-61-4) or regioisomers like 5-methyloxazole-4-carbonitrile (CAS 1240598-07-5) cannot replicate in this established synthetic pathway [2][3].

4-Methyl-1,3-oxazole-5-carbonitrile: A Quantitative Comparison of Physical Properties and Applications Against Analogs


Comparison of LogP Values: Impact of 4-Methyl Substitution on Lipophilicity

4-Methyl-1,3-oxazole-5-carbonitrile (4-MOXN) exhibits a calculated LogP value of 0.85, indicating a specific level of lipophilicity that influences its suitability for different synthetic and biological applications compared to its regioisomer, 5-methyloxazole-4-carbonitrile, which has a lower LogP of 0.48 [1]. This difference in lipophilicity can impact membrane permeability and solubility, making 4-MOXN potentially more favorable in scenarios requiring higher lipid solubility.

Physicochemical Properties Lipophilicity ADME Medicinal Chemistry

Boiling Point Differential: 4-MOXN vs. Unsubstituted Oxazole-5-carbonitrile

The boiling point of 4-Methyl-1,3-oxazole-5-carbonitrile is reported as 162 °C at 101.8 kPa [1]. In contrast, the unsubstituted parent compound, oxazole-5-carbonitrile (CAS 68776-61-4), has a predicted boiling point of 198.5 °C at 760 mmHg . This significant reduction in boiling point, attributable to the 4-methyl group, alters its volatility and distillation characteristics.

Thermal Properties Purification Process Chemistry Volatility

Density and Physical State: 4-MOXN as a Liquid Building Block

4-Methyl-1,3-oxazole-5-carbonitrile is characterized as a liquid with a density of 1.12 g/cm³ at 20 °C, a pH of 8.6 at 19.5 °C (10 g/L), and a surface tension of 72 mN/m at 20 °C (1 g/L) . This contrasts with many other heterocyclic building blocks that are solids. The liquid state can be a key differentiator for certain high-throughput or automated synthesis platforms.

Physical Properties Formulation Handling Material Science

Rotatable Bond Count and Conformational Restriction: A Comparative Advantage

4-Methyl-1,3-oxazole-5-carbonitrile possesses zero rotatable bonds, a property stemming from its rigid aromatic core and the direct attachment of the cyano and methyl groups [1]. In contrast, 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile, a related isoxazole carbonitrile, contains a flexible side chain with multiple rotatable bonds. This increased flexibility can lead to higher entropic penalties upon binding and potentially reduced target selectivity.

Conformational Analysis Molecular Flexibility Drug Design Computational Chemistry

Commercial Purity Specifications and Storage Stability: A Baseline for Procurement

Commercially available 4-Methyl-1,3-oxazole-5-carbonitrile is typically supplied with a minimum purity of 95-98%, as indicated by multiple reputable vendors . Safety data sheets (SDS) indicate the compound is stable under normal temperatures and pressures, and should be stored long-term in a cool, dry place [1][2]. This provides a clear benchmark for procurement quality and handling.

Quality Control Specifications Stability Procurement

Validated Application Scenarios for Procuring 4-Methyl-1,3-oxazole-5-carbonitrile


Industrial Synthesis of Pyridoxine (Vitamin B6)

As established in multiple patents, 5-cyano-4-methyl-oxazole (4-MOXN) is a critical and industrially validated intermediate in the manufacture of pyridoxine (Vitamin B6) [1]. Procurement for this application is driven by its essential role in this specific, high-volume synthetic pathway, which cannot be fulfilled by other simple oxazole carbonitriles [2].

Synthesis of Conformationally Restricted Bioactive Molecules

With zero rotatable bonds, 4-MOXN serves as a rigid heterocyclic scaffold for medicinal chemistry programs. Its use in fragment-based drug discovery (FBDD) or as a core for kinase or enzyme inhibitors is supported by its constrained geometry, which can enhance target binding selectivity and improve ligand efficiency metrics compared to more flexible analogs [1].

High-Throughput and Automated Synthesis Workflows

The compound's liquid physical state (density 1.12 g/cm³) makes it particularly well-suited for automated liquid handling systems and high-throughput experimentation platforms. This offers a distinct operational advantage over solid building blocks, simplifying reagent dispensing and reaction setup [1].

Precursor for 2-Substituted Oxazole Derivatives

4-MOXN is a valuable precursor for further synthetic elaboration. For example, it can be used to prepare 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile via bromination, which then opens avenues for various substitution reactions to generate a diverse library of 2-substituted oxazole-5-carbonitriles for biological screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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